1H-1,2,3-benzotriazol-4-amine
Overview
Description
1H-1,2,3-Benzotriazol-4-amine is an organic compound belonging to the class of benzotriazoles. These compounds are characterized by a benzene ring fused to a triazole ring, which contains three nitrogen atoms. This compound is known for its versatility and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1H-1,2,3-Benzotriazol-4-amine is a complex organic compound that belongs to the class of organic compounds known as benzotriazoles . These are organic compounds containing a benzene fused to a triazole ring
Mode of Action
For example, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .
Biochemical Pathways
Benzotriazoles are known to interact with various biochemical pathways, influencing the function of enzymes and other biological molecules .
Pharmacokinetics
The compound’s molecular weight is 13414 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzotriazoles are known to have various biological effects, depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzotriazoles .
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
Cellular Effects
Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Molecular Mechanism
Benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems, leading to a variety of biological effects .
Temporal Effects in Laboratory Settings
Benzotriazole derivatives have been used in various research settings, suggesting that they may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzotriazole derivatives have been used in various research settings, suggesting that they may have different effects at different dosages .
Metabolic Pathways
Benzotriazole derivatives have been found to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways .
Transport and Distribution
Benzotriazole derivatives have been found to interact with various transporters and binding proteins, suggesting that they may have effects on localization or accumulation .
Subcellular Localization
Benzotriazole derivatives have been found to interact with various cellular components, suggesting that they may have effects on activity or function at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazol-4-amine can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This reaction proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring . The reaction is typically carried out at low temperatures (5–10 °C) to improve yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch processes. The compound is synthesized using similar methods as in laboratory settings but optimized for higher efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Benzotriazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Benzyne and biphenylene.
Reduction: Reduced derivatives of the benzotriazole.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
1H-1,2,3-Benzotriazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used as a corrosion inhibitor, particularly for copper and its alloys.
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar structure but different properties and applications.
Tolyltriazole: Similar in structure but with a tolyl group, used primarily as a corrosion inhibitor.
Uniqueness: 1H-1,2,3-Benzotriazol-4-amine is unique due to its ability to form stable complexes with metal ions and its versatility in chemical reactions. Its structure allows for a wide range of modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2H-benzotriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWPBMJZDNXTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171011 | |
Record name | 1H-Benzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18076-61-4 | |
Record name | 1H-Benzotriazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18076-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazol-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzotriazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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